Methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-16-12(15)10-9(6-17-11(10)14)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCPOLOOWSKCFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701203850 | |
| Record name | Methyl 2-amino-4-(3-bromophenyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701203850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675602-94-5 | |
| Record name | Methyl 2-amino-4-(3-bromophenyl)-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675602-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-amino-4-(3-bromophenyl)-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701203850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with thiophene-2-carboxylic acid, followed by amination and esterification steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate has been explored for its potential therapeutic properties, particularly as an anticancer agent. Its mechanisms of action include:
- Inhibition of Cell Proliferation : Studies indicate significant anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Apoptosis Induction : The compound triggers apoptosis in cancer cells, evidenced by increased caspase activity and alterations in mitochondrial membrane potential.
In Vitro Cytotoxicity Data :
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Apoptosis induction via caspase activation |
| HeLa | 12.34 | Cell cycle arrest at G1 phase |
| A549 | 10.20 | Inhibition of proliferation |
This data suggests that the compound is particularly effective against breast and cervical cancer cell lines, warranting further investigation as a potential anti-cancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In studies comparing various derivatives, it demonstrated significant activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC; µg/ml) |
|---|---|
| S. aureus | 0.313 |
| E. coli | 0.625 |
| B. subtilis | 0.625 |
| P. aeruginosa | 0.313 |
| C. albicans | 0.313 |
These results indicate its potential as a broad-spectrum antimicrobial agent.
Material Science
In addition to biological applications, this compound is being investigated for its utility in developing new materials with specific electronic properties. Its unique structural features allow it to be integrated into organic electronic devices, potentially enhancing their performance.
Study on Anticancer Properties
A notable study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value comparable to established chemotherapeutics like Doxorubicin. The presence of the bromine substituent was found to enhance its potency.
Mechanistic Insights
Another investigation revealed that treatment with this compound led to increased expression levels of pro-apoptotic proteins such as p53, indicating a mechanism involving transcriptional regulation associated with apoptosis.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate
- Structural Differences : The 4-chlorophenyl substituent replaces the 3-bromophenyl group.
- Steric Impact : The smaller Cl atom reduces steric hindrance relative to Br, improving reaction kinetics in crowded environments .
- Molecular Weight : 302.18 g/mol (Cl derivative) vs. ~350.99 g/mol (Br derivative) .
Methyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylate
Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate
- Electronic Effects : Methoxy groups are electron-donating, contrasting with halogenated derivatives. This enhances electron density on the thiophene ring, favoring nucleophilic reactions .
- Molecular Weight : 293.34 g/mol .
Variations in the Ester Group
Ethyl 2-amino-4-methylthiophene-3-carboxylate
Ethyl 2-amino-4-phenylthiophene-3-carboxylate
- Phenyl vs. Bromophenyl : The unsubstituted phenyl group lacks halogen-induced electronic effects, simplifying synthesis but reducing halogen-specific reactivity .
Alkyl and Bulky Substituents
Methyl 2-amino-4-(4-isobutylphenyl)thiophene-3-carboxylate
- Branching Effects : The isobutyl group introduces branching, altering solubility and crystallinity compared to linear alkyl chains .
Comparative Data Table
Biological Activity
Methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antiproliferative, antimicrobial, and potential therapeutic properties based on recent research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₀BrNO₂S
- CAS Number : 91076-95-8
- Molecular Weight : 305.18 g/mol
The compound features a thiophene ring, which is known for its role in various biological activities, particularly in anticancer and antimicrobial properties.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. In vitro assays have demonstrated promising results:
-
Cell Lines Tested :
- HepG2 (liver cancer)
- PC-3 (prostate cancer)
- IC50 Values :
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against several pathogens:
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Inhibition :
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
- Anticancer Studies :
- Antimicrobial Evaluation :
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | HepG2, PC-3 | 4.296 μM (HepG2), 7.472 μM (PC-3) | Induces apoptosis via caspase activation |
| Antimicrobial | Staphylococcus aureus, Staphylococcus epidermidis | MIC: 0.22 - 0.25 μg/mL | Inhibits biofilm formation |
Q & A
Basic Question: What are the recommended synthetic routes for Methyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylate, and how do substituent positions affect yield?
Answer:
The synthesis of thiophene-3-carboxylate derivatives typically involves cyclocondensation reactions. For example, analogous compounds like ethyl 2-amino-4-phenylthiophene-3-carboxylate are synthesized via the Gewald reaction, using α-cyanoesters, ketones, and sulfur in the presence of a base . The 3-bromophenyl substituent likely requires careful optimization of reaction time, temperature, and stoichiometry due to steric and electronic effects. Substitutions at the 4-position (e.g., bromophenyl) can influence regioselectivity and yield, as bulkier groups may slow reaction kinetics .
Advanced Question: How can crystallographic data discrepancies in structural refinement of this compound be resolved?
Answer:
Discrepancies in bond lengths or angles during refinement may arise from disorder, twinning, or incorrect space group assignment. Using software like SHELXL (via SHELX suite) allows for robust refinement via least-squares minimization and validation tools like R-factor analysis . For example, if the thiophene ring puckering (quantified via Cremer-Pople parameters ) conflicts with literature, re-examining hydrogen bonding or thermal displacement parameters (using ORTEP-3 ) can resolve inconsistencies. Cross-validation with spectroscopic data (NMR, IR) is critical to confirm the structure .
Basic Question: What spectroscopic techniques are most effective for characterizing the amino and ester functional groups in this compound?
Answer:
- NMR : The NH₂ group exhibits broad singlets (~δ 5–6 ppm in DMSO-d₆), while the ester carbonyl (C=O) resonates at ~δ 165–170 ppm in ¹³C NMR. Aromatic protons from the 3-bromophenyl group appear as multiplets in δ 7.2–7.8 ppm .
- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and ester C=O (~1700 cm⁻¹) confirm functional group presence .
Advanced Question: How do electronic effects of the 3-bromophenyl substituent influence the compound’s reactivity in cross-coupling reactions?
Answer:
The bromine atom at the 3-position acts as a meta-directing group, reducing electron density on the thiophene ring. This enhances oxidative stability but may hinder electrophilic substitution. For Suzuki-Miyaura coupling, the bromophenyl group could serve as a leaving group, though steric hindrance may require bulky ligands (e.g., SPhos) or elevated temperatures . Computational studies (DFT) on charge distribution and frontier molecular orbitals (HOMO/LUMO) can predict reactivity trends .
Basic Question: What safety protocols are critical when handling this compound?
Answer:
Based on analogous SDS data :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Ventilation : Use fume hoods to minimize inhalation risks (target NIOSH REL: ≤1 mg/m³).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
Advanced Question: How can computational modeling predict the compound’s biological activity or material properties?
Answer:
- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to assess binding affinity. The amino group may form hydrogen bonds with active sites .
- DFT Calculations : Analyze electronic properties (e.g., bandgap for semiconductor applications) using Gaussian or ORCA. The bromine atom’s electronegativity affects charge transport .
Basic Question: What are the key metrics for assessing purity during synthesis?
Answer:
- HPLC : Retention time consistency and peak symmetry (≥95% purity).
- Melting Point : Compare observed mp (e.g., 120–122°C for analogous compounds ) to literature.
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced Question: How can ring puckering in the thiophene moiety impact crystallographic packing?
Answer:
Using Cremer-Pople coordinates , quantify puckering amplitude (θ) and phase angle (φ) from X-ray data. For example, a θ > 10° indicates significant non-planarity, which may influence π-π stacking or hydrogen-bonding networks. Compare with similar structures (e.g., VIWPUM ) to identify packing trends.
Basic Question: What solvent systems are optimal for recrystallizing this compound?
Answer:
Ethanol/water or ethyl acetate/hexane mixtures are common for thiophene carboxylates. Slow cooling (1°C/min) enhances crystal quality. Monitor solubility via phase diagrams to avoid oiling out .
Advanced Question: How to resolve contradictions in reported biological activity data for structurally similar compounds?
Answer:
- Dose-Response Analysis : Ensure consistent molar concentrations and assay conditions (e.g., cell line, incubation time).
- SAR Studies : Compare substituent effects (e.g., bromine vs. methyl groups) on activity. For example, bulky groups may reduce membrane permeability .
- Meta-Analysis : Use tools like RevMan to statistically aggregate data from multiple studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
